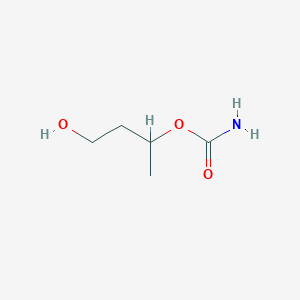![molecular formula C10H14N2O2S2 B12908735 N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide CAS No. 87149-81-3](/img/structure/B12908735.png)
N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring and a dithiane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide typically involves the formation of the isoxazole ring followed by the introduction of the dithiane group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The dithiane group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The dithiane group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dithiane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dithiane group may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide
- N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)propionamide
- N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)butyramide
Uniqueness
N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the isoxazole ring and the dithiane moiety allows for versatile applications in various fields of research.
Propiedades
Número CAS |
87149-81-3 |
|---|---|
Fórmula molecular |
C10H14N2O2S2 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
N-[3-(1,3-dithian-2-ylmethyl)-1,2-oxazol-4-yl]acetamide |
InChI |
InChI=1S/C10H14N2O2S2/c1-7(13)11-9-6-14-12-8(9)5-10-15-3-2-4-16-10/h6,10H,2-5H2,1H3,(H,11,13) |
Clave InChI |
BPLFSRFWSWLVAB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CON=C1CC2SCCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)
methanone](/img/structure/B12908666.png)
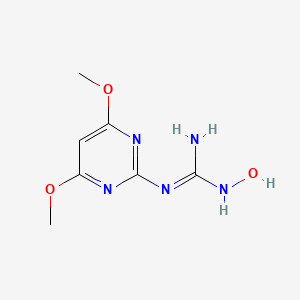



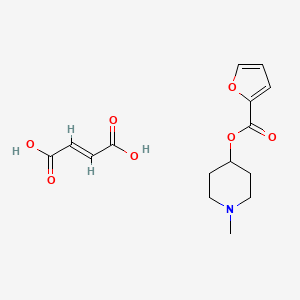
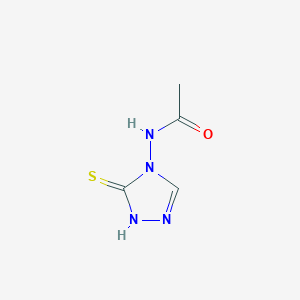

![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
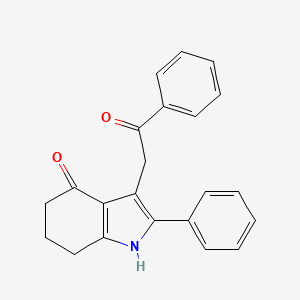
![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
![Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]-](/img/structure/B12908718.png)
